molecular formula C16H15NO5 B14285656 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane CAS No. 143786-35-0

2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane

Cat. No.: B14285656
CAS No.: 143786-35-0
M. Wt: 301.29 g/mol
InChI Key: XFDGOCXPLYIAOV-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane typically involves the condensation of appropriate phenolic and nitroaromatic precursors. One common method includes the reaction of 4-nitrophenol with 4-bromophenyl dioxolane under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Reduction: 2-Methyl-2-[4-(4-aminophenoxy)phenyl]-1,3-dioxolane.

    Oxidation: 2-Methyl-2-[4-(4-nitrosophenoxy)phenyl]-1,3-dioxolane.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[4-(4-aminophenoxy)phenyl]-1,3-dioxolane
  • 2-Methyl-2-[4-(4-nitrosophenoxy)phenyl]-1,3-dioxolane
  • 2-Methyl-2-[4-(4-chlorophenoxy)phenyl]-1,3-dioxolane

Uniqueness

2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane is unique due to the presence of both a nitrophenoxy group and a dioxolane ring, which confer distinct chemical and biological properties

Properties

CAS No.

143786-35-0

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane

InChI

InChI=1S/C16H15NO5/c1-16(20-10-11-21-16)12-2-6-14(7-3-12)22-15-8-4-13(5-9-15)17(18)19/h2-9H,10-11H2,1H3

InChI Key

XFDGOCXPLYIAOV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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